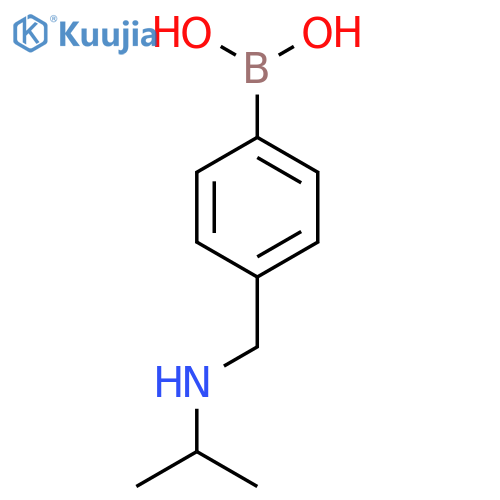Cas no 1025900-37-1 (4-(Isopropylamino)methylphenylboronic acid)

1025900-37-1 structure
商品名:4-(Isopropylamino)methylphenylboronic acid
CAS番号:1025900-37-1
MF:C10H16BNO2
メガワット:193.050542831421
MDL:MFCD18453465
CID:4785324
4-(Isopropylamino)methylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 4-(isopropylaminomethyl)phenylboronic acid
- (4-((Isopropylamino)methyl)phenyl)boronic acid
- 4-[(ISOPROPYLAMINO)METHYL]PHENYLBORONIC ACID
- 4-(Isopropylamino)methylphenylboronic acid
-
- MDL: MFCD18453465
- インチ: 1S/C10H16BNO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12-14H,7H2,1-2H3
- InChIKey: HNIVFOGTPNYKHH-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=CC(=CC=1)CNC(C)C)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 156
- トポロジー分子極性表面積: 52.5
4-(Isopropylamino)methylphenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I180465-1000mg |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 1g |
$ 915.00 | 2022-06-04 | ||
| Matrix Scientific | 176022-5g |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 5g |
$1260.00 | 2023-09-10 | ||
| Matrix Scientific | 176022-10g |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 10g |
$1764.00 | 2023-09-10 | ||
| TRC | I180465-2500mg |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 2500mg |
$ 1820.00 | 2022-06-04 | ||
| TRC | I180465-500mg |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 500mg |
$ 550.00 | 2022-06-04 | ||
| Matrix Scientific | 176022-1g |
4-[(Isopropylamino)methyl]phenylboronic acid |
1025900-37-1 | 1g |
$540.00 | 2023-09-10 |
4-(Isopropylamino)methylphenylboronic acid 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1025900-37-1 (4-(Isopropylamino)methylphenylboronic acid) 関連製品
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
